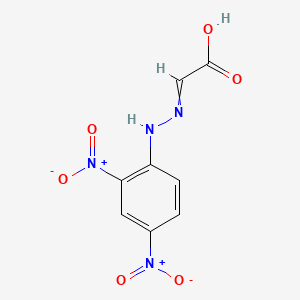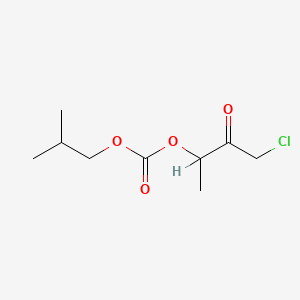
ACID RED 106
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACID RED 106, also known as disodium 4-hydroxy-3-phenylazo-5-((p-tolyl)sulphonylamino)naphthalene-2,7-disulphonate, is a synthetic azo dye. It is commonly used in various industries for its vibrant red color and is known for its excellent solubility in water. The compound has a molecular formula of C23H17N3Na2O9S3 and a molecular weight of 621.57 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACID RED 106, typically involves the diazotization of aniline followed by coupling with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid. The reaction conditions often include maintaining an alkaline environment to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound, involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of temperature, pH, and reaction time. The final product is usually isolated by filtration, washed, and dried to obtain a pure crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions
ACID RED 106, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo bond can occur in the presence of reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid.
Reduction: Sodium dithionite or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions.
Major Products Formed
Oxidation: Breakdown products of the azo bond.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ACID RED 106, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products
Wirkmechanismus
The mechanism of action of ACID RED 106, primarily involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the compound to bind to various substrates, facilitating its use as a dye. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C.I. Acid Red 18: Another azo dye with similar applications but different molecular structure.
C.I. Acid Red 73: Known for its use in textile dyeing and similar chemical properties.
C.I. Acid Red 57: Used in various industrial applications with comparable solubility and stability
Uniqueness
ACID RED 106, stands out due to its specific molecular structure, which provides unique binding properties and stability. Its excellent solubility in water and vibrant red color make it particularly valuable in applications requiring high-quality dyes .
Eigenschaften
CAS-Nummer |
6844-74-2 |
|---|---|
Molekularformel |
C23H19N3NaO9S3 |
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C23H19N3O9S3.Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35); |
InChI-Schlüssel |
VKBIAWIONBIBLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6844-74-2 |
Synonyme |
C.I. Acid Red 106 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)
![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)



![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)






